N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide
Overview
Description
It is characterized by a naphthalene moiety carrying a sulfonic acid group at the 1-position . This compound is widely used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide typically involves the reaction of dansyl chloride with hexamethylenediamine. The reaction is carried out in an organic solvent such as dimethylformamide or dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the labeling of biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in the development of diagnostic tools and imaging agents.
Industry: Applied in the manufacturing of fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide involves its ability to interact with specific molecular targets through its sulfonic acid group. This interaction leads to the formation of stable complexes, which can be detected through fluorescence. The compound’s fluorescent properties are due to the presence of the naphthalene moiety, which absorbs light and emits fluorescence upon excitation .
Comparison with Similar Compounds
Dansyl chloride: Used for similar applications but lacks the hexamethylenediamine moiety.
Dansyl cadaverine: Similar structure but different applications in biological research.
N-Dansyl-hexamethylenediamine: Another name for N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide
Uniqueness: this compound is unique due to its combination of the dansyl group and hexamethylenediamine, which provides enhanced stability and fluorescence properties compared to other similar compounds .
Properties
IUPAC Name |
N-(6-aminohexyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-21(2)17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)20-14-6-4-3-5-13-19/h7-12,20H,3-6,13-14,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDJCYLRROTRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956444 | |
Record name | N-(6-Aminohexyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34995-01-2 | |
Record name | Dansylamidohexamethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034995012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(6-Aminohexyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.